1-[1-(4-Ethoxyphenyl)ethyl]-3-(2-fluorophenyl)urea
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Overview
Description
Preparation Methods
The synthesis of 1-[1-(4-Ethoxyphenyl)ethyl]-3-(2-fluorophenyl)urea typically involves the reaction of 4-ethoxyphenyl ethylamine with 2-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[1-(4-Ethoxyphenyl)ethyl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group into corresponding amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(4-Ethoxyphenyl)ethyl]-3-(2-fluorophenyl)urea has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethoxyphenyl)ethyl]-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(4-Ethoxyphenyl)ethyl]-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea: This compound has a similar structure but with a different fluorophenyl substitution pattern.
1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea: Another similar compound with variations in the ethoxyphenyl substitution.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)ethyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-3-22-14-10-8-13(9-11-14)12(2)19-17(21)20-16-7-5-4-6-15(16)18/h4-12H,3H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORRFLZIZILCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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